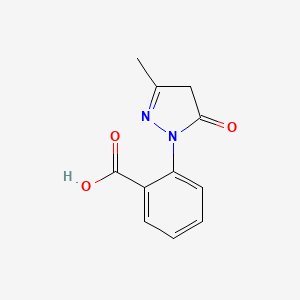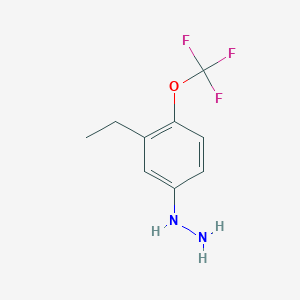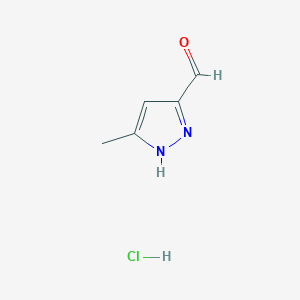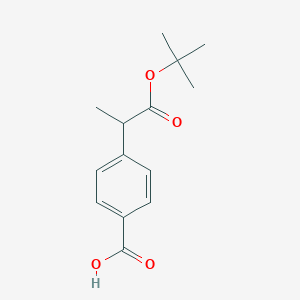
2-Amino-5-cyanothiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-cyanothiazole-4-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyanothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents like ethanol or water and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or agrochemical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-cyanothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed:
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Esters or amides of thiazole.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-cyanothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-cyanothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: A precursor to various sulfa drugs and used as a thyroid inhibitor.
2-Aminothiazole-4-carboxylic acid: Known for its antimicrobial and anticancer properties.
2-Amino-5-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-5-cyanothiazole-4-carboxylic acid stands out due to the presence of the cyano group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Eigenschaften
Molekularformel |
C5H3N3O2S |
|---|---|
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
2-amino-5-cyano-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3N3O2S/c6-1-2-3(4(9)10)8-5(7)11-2/h(H2,7,8)(H,9,10) |
InChI-Schlüssel |
NEGMHCIZJDXSII-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(N=C(S1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


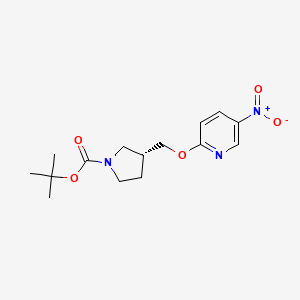
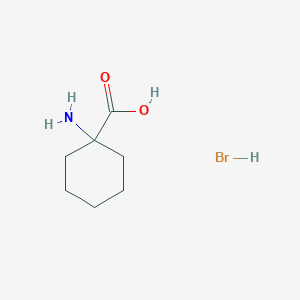



![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
